1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride
Overview
Description
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound with the CAS Number: 1610376-98-1 . It has a molecular weight of 364.25 and its IUPAC name is 1-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazine dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , can involve several methods . These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H18FN5O.2ClH/c1-21-14-3-2-11(8-13(14)15)20-12(9-17-18-20)10-19-6-4-16-5-7-19;;/h2-3,8-9,16H,4-7,10H2,1H3;2*1H . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 364.25 . The InChI code provides further details about its chemical structure .Scientific Research Applications
Synthesis and Antimicrobial Activities
A significant application of this compound involves its use in the synthesis of novel 1,2,4-triazole derivatives with potential antimicrobial activities. For instance, derivatives synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, including piperazine, have shown good or moderate activities against test microorganisms, highlighting its utility in developing new antimicrobial agents (Bektaş et al., 2007).
Biological Activity and Chemical Synthesis
Research into triazole analogues of piperazine has unveiled their potential for significant antibacterial activity against human pathogenic bacteria. Synthesis methods have evolved to include this compound as a core structure for developing molecules with potential for further pharmaceutical development (Nagaraj et al., 2018).
Chemotherapeutic Potential
Novel series of triazole Schiff bases containing piperazine groups have been synthesized, with some demonstrating excellent inhibitory activity against tumor cells. This suggests the potential of these compounds in cancer therapy, underlining the versatile applications of such chemical structures in oncological research (Ding et al., 2016).
Carbonic Anhydrase Inhibitory Effects
Compounds derived from this chemical structure have shown promise as inhibitors of carbonic anhydrase, a target for the treatment of various diseases. Studies have identified certain Mannich bases with piperazines as having significant inhibitory effects on human carbonic anhydrase enzymes, highlighting their potential therapeutic applications (Gul et al., 2019).
Novel Radioligands for Imaging
The synthesis and characterization of new carbon-11-labeled carboxamide derivatives, including those based on methoxyphenyl piperazine, have been explored for potential PET radioligands aimed at imaging dopamine D3 receptors. This underscores the compound's relevance in developing diagnostic tools for neurological conditions (Gao et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5O.2ClH/c1-21-14-3-2-11(8-13(14)15)20-12(9-17-18-20)10-19-6-4-16-5-7-19;;/h2-3,8-9,16H,4-7,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INICEZBPBNRZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCNCC3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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